molecular formula C11H7ClN4O4 B5198215 N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine

N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine

Cat. No. B5198215
M. Wt: 294.65 g/mol
InChI Key: NICUNNRCMXBCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine, also known as CDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDP is a member of the nitroaromatic family of compounds, which have been widely used as explosives and as intermediates in the production of other chemicals. However, CDP has unique properties that make it a promising candidate for use in a variety of scientific applications.

Mechanism of Action

N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine is believed to exert its biological effects through the inhibition of certain enzymes, such as tyrosine kinases. This inhibition can lead to the disruption of key signaling pathways in cells, which can ultimately lead to cell death in cancer cells. However, the exact mechanism of action of N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine is still being studied.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine has also been shown to have anti-inflammatory properties and to be able to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine in scientific research is its high purity and stability, which allows for accurate and reproducible experiments. However, one limitation of N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine is its potential toxicity, which requires careful handling and disposal procedures.

Future Directions

There are a number of future directions for research on N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine, including:
1. Further studies of the mechanism of action of N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine, which could lead to the development of more effective anti-cancer drugs.
2. Exploration of the potential use of N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine as a tracer for monitoring environmental pollutants.
3. Development of new synthetic methods for N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine that are more efficient and environmentally friendly.
4. Investigation of the potential use of N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine in the treatment of infectious diseases.
5. Exploration of the use of N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine as a precursor for the synthesis of novel materials with unique properties.
In conclusion, N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine is a promising compound that has a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying a variety of biological and environmental processes, and further research is needed to fully understand its potential.

Synthesis Methods

N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine can be synthesized through a number of methods, including the reaction of 2-chloroaniline with 3,5-dinitropyridine in the presence of a catalyst. This method has been optimized to produce high yields of pure N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine, which is important for its use in scientific research.

Scientific Research Applications

N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine has been shown to have anti-cancer properties, as well as potential applications in the treatment of infectious diseases. In materials science, N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine has been used as a precursor for the synthesis of novel materials, such as metal-organic frameworks. In environmental science, N-(2-chlorophenyl)-3,5-dinitro-2-pyridinamine has been studied for its potential use as a tracer for monitoring the movement of pollutants in soil and water.

properties

IUPAC Name

N-(2-chlorophenyl)-3,5-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O4/c12-8-3-1-2-4-9(8)14-11-10(16(19)20)5-7(6-13-11)15(17)18/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICUNNRCMXBCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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